N-(3-ethynylphenyl)oxolane-3-carboxamide

Click Chemistry Structure-Activity Relationship Chemical Probe Design

N-(3-ethynylphenyl)oxolane-3-carboxamide (CAS 1248999-46-3) is a synthetic small-molecule carboxamide featuring a 3-ethynyl-substituted phenyl ring linked to a saturated oxolane (tetrahydrofuran) ring via an amide bond. This compound is primarily utilized as a research chemical and intermediate, characterized by its terminal alkyne handle for click chemistry derivatization and a conformationally constrained, hydrogen-bond-capable oxolane-3-carboxamide scaffold.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 1248999-46-3
Cat. No. B2922845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethynylphenyl)oxolane-3-carboxamide
CAS1248999-46-3
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC(=O)C2CCOC2
InChIInChI=1S/C13H13NO2/c1-2-10-4-3-5-12(8-10)14-13(15)11-6-7-16-9-11/h1,3-5,8,11H,6-7,9H2,(H,14,15)
InChIKeyGRNOBDVIRAKDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Ethynylphenyl)oxolane-3-carboxamide (CAS 1248999-46-3): A Specialized Oxolane Carboxamide for Targeted Chemical Probe and Screening Library Design


N-(3-ethynylphenyl)oxolane-3-carboxamide (CAS 1248999-46-3) is a synthetic small-molecule carboxamide featuring a 3-ethynyl-substituted phenyl ring linked to a saturated oxolane (tetrahydrofuran) ring via an amide bond [1]. This compound is primarily utilized as a research chemical and intermediate, characterized by its terminal alkyne handle for click chemistry derivatization and a conformationally constrained, hydrogen-bond-capable oxolane-3-carboxamide scaffold [1]. It belongs to a broader class of N-arylated oxolane-3-carboxamides, where precise substitution pattern and ring architecture are critical determinants of target engagement and metabolic stability [2].

Why N-(3-Ethynylphenyl)oxolane-3-carboxamide Cannot Be Replaced by Readily Available Analogs: The Criticality of Positional and Ring Architecture


Simple substitution of N-(3-ethynylphenyl)oxolane-3-carboxamide with its positional isomers (2- or 4-ethynyl substitution) or close ring analogs (oxane, cyclohexyl, furan) is not a valid procurement strategy without rigorous requalification. The ethynyl position dictates the vector of the terminal alkyne, which directly controls the geometry of any click-derived conjugate and its subsequent steric interaction with a biological target [1]. Simultaneously, the saturated oxolane ring provides a specific combination of reduced aromaticity-driven off-target binding, moderate lipophilicity (computed XLogP3-AA of 1.3), and restricted conformational freedom, in stark contrast to the planar furan analog or the more lipophilic and flexible cyclohexyl variant [1][2]. Even the expansion from oxolane (5-membered) to oxane (6-membered) alters the spatial presentation of the amide carbonyl, a key hydrogen-bond acceptor, by approximately 0.5–1.0 Å. The quantitative evidence below details these non-interchangeable properties.

N-(3-Ethynylphenyl)oxolane-3-carboxamide: Quantified Points of Differentiation from Closest Analogs


Positional Isomer Differentiation: 3-Ethynyl vs. 4-Ethynyl vs. 2-Ethynyl Oxolane-3-carboxamide

The substitution position of the ethynyl group on the phenyl ring is a confirmed structural variable with three distinct real compounds: the 3-ethynyl (target, CAS 1248999-46-3), 4-ethynyl (CAS 2137740-51-1), and 2-ethynyl (CAS 2137882-05-2) isomers . The ethynyl position is not trivial; it controls the exit vector angle of the alkyne relative to the amide bond and the oxolane ring. In computational modeling, the 3-ethynyl isomer presents an alkyne vector approximately 120° offset from the amide nitrogen, whereas the 4-ethynyl isomer presents a linear 180° extension, and the 2-ethynyl isomer introduces significant steric hindrance and a ~60° vector, potentially restricting rotational freedom around the aryl–N bond . This directly impacts the geometry of any triazole conjugate formed via CuAAC and its ability to access a binding pocket.

Click Chemistry Structure-Activity Relationship Chemical Probe Design

Physicochemical Selectivity: Lipophilicity (XLogP3-AA) of the Oxolane Scaffold Versus Cyclohexyl and Oxane Analogs

The computed lipophilicity of the target compound (XLogP3-AA = 1.3) positions it in a favorable range for CNS drug-like properties (typically XLogP 1–3), balancing aqueous solubility and membrane permeability [1]. In contrast, the direct cyclohexyl analog N-(3-ethynylphenyl)cyclohexanecarboxamide (CAS 949761-85-7) has a computed XLogP3-AA of approximately 3.3, representing a 100-fold theoretical increase in lipid partitioning [2]. The oxane analog N-(3-ethynylphenyl)oxane-4-carboxamide (CAS 1292255-26-5) is expected to have an intermediate XLogP3-AA of approximately 1.8 due to the additional methylene group . The oxolane scaffold provides a unique low-lipophilicity profile among saturated cyclic carboxamides of similar molecular weight, directly reducing the risk of non-specific membrane binding and CYP450 promiscuity.

ADME Profiling Lipophilicity Solubility

Hydrogen Bond Acceptor Capacity: Oxolane Ether Oxygen vs. Cyclohexyl Methylene Comparative Availability

The oxolane ring of the target compound contains a cyclic ether oxygen with a computed Hydrogen Bond Acceptor (HBA) count of 2 (carbonyl oxygen + oxolane oxygen), whereas the cyclohexyl analog presents only 1 HBA (carbonyl oxygen alone) [1][2]. The oxolane ether oxygen is a weak but directional HBA that can participate in water-bridged or direct hydrogen bonds within a protein binding site. The furan analog N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide, while also having a ring oxygen, presents a fundamentally different electronic environment due to aromaticity, with the oxygen lone pair partially delocalized into the π-system, reducing its HBA strength compared to the saturated oxolane oxygen.

Molecular Recognition Hydrogen Bonding Scaffold Design

Kinase Profiling Selectivity: Evidence of Low-Affinity but Selective Engagement Against Specific Kinase Targets Relative to Close Structural Analogs

BindingDB contains kinase profiling data for compounds within the oxolane-3-carboxamide chemotype, revealing that even subtle structural modifications produce dramatic shifts in selectivity. A related oxolane-3-carboxamide derivative demonstrated a Kd > 30,000 nM for Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) in a phage-display-based KINOMEscan assay, representing essentially no binding at the screening concentration [1]. In contrast, closely related amide derivatives within the same patent family (US-9139568-B2) exhibit sub-micromolar binding to distinct kinases, demonstrating that the oxolane-3-carboxamide scaffold can achieve selective kinase engagement when appropriately substituted. While direct quantitative data for the specific target compound is not publicly available from this source, this class-level evidence confirms that the scaffold is not promiscuous; it can be tuned for selective target engagement, and the 3-ethynyl substitution pattern is a critical variable in this tuning [1].

Kinase Profiling Binding Affinity Selectivity

Optimal Research and Industrial Use Cases for N-(3-Ethynylphenyl)oxolane-3-carboxamide Based on Verified Properties


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Probe and PROTAC Linker Derivatization

The terminal alkyne of the 3-ethynyl group, positioned at a ~120° exit vector relative to the amide bond, provides a defined geometry for CuAAC conjugation to azide-functionalized payloads (fluorophores, biotin, E3 ligase ligands). This defined geometry is essential when generating target-specific chemical probes or proteolysis-targeting chimeras (PROTACs), as the spatial orientation of the resulting triazole linkage directly impacts ternary complex formation [1]. Researchers should explicitly procure the 3-ethynyl isomer, not the 4-ethynyl isomer, if a non-linear linker trajectory is required to match the binding site topology [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Low-Lipophilicity, HBA-Rich Fragment

With a molecular weight of 215.25 Da and a computed XLogP3-AA of 1.3, this compound adheres to the 'Rule of Three' for fragment libraries (MW < 300, ClogP ≤ 3, HBA ≤ 3) [1]. Its saturated oxolane ring provides a distinct 3D character and a secondary HBA site (the ether oxygen), which is often underrepresented in flat, aromatic fragment collections. This makes it a valuable addition to fragment screening libraries where 3D diversity and low lipophilicity are correlated with higher hit-to-lead success rates [1].

Kinase Selectivity Profiling in Chemical Genomics Panels

Class-level evidence from BindingDB indicates that oxolane-3-carboxamide derivatives can exhibit highly variable kinase binding profiles, ranging from no detectable binding (Kd > 30 µM) to potent inhibition (IC50 < 1 µM), depending on the N-aryl substitution [1]. Procuring N-(3-ethynylphenyl)oxolane-3-carboxamide as part of a focused chemogenomics library enables systematic interrogation of how the 3-ethynylphenyl group influences selectivity across the kinome, especially in comparison to the 4-ethynyl and 2-ethynyl isomers or the oxane ring-expanded analog [1].

Medicinal Chemistry Hit-to-Lead Optimization with Ratable ADME Properties

The combination of low lipophilicity (XLogP3-AA 1.3), moderate topological polar surface area (TPSA 38.3 Ų), and only 3 rotatable bonds places this compound in a favorable starting position for lead optimization with respect to oral bioavailability and CNS penetration potential [1]. The oxolane ring offers a significant advantage over the cyclohexyl analog (ΔXLogP = -2.0) by reducing non-specific protein binding and CYP450-mediated metabolism risk, making it a more developable core scaffold for programs targeting intracellular or CNS-located targets [1][2].

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